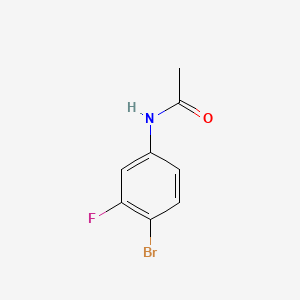

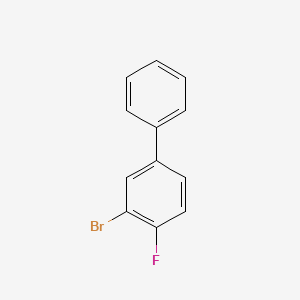

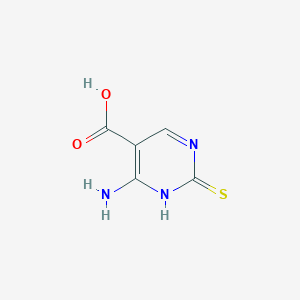

![molecular formula C13H10N2O3S2 B1271632 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid CAS No. 790272-38-7](/img/structure/B1271632.png)

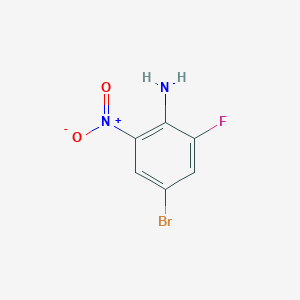

2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid" is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a bicyclic system containing both thiophene and pyrimidine rings. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives often involves the reaction of substituted alkyl thiophene carboxylates with reagents such as triethyl orthoformate and sodium azide, followed by ring closure reactions with hydrazine . Additionally, the interaction of pyrimidinyl acetic acid esters with Lawesson's reagent can lead to the formation of thioxo derivatives, which can be further alkylated or react with N-nucleophiles . A general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and their esters has also been described, involving a series of transformations starting from amidinoacetamide and ethyl benzoylacetate .

Molecular Structure Analysis

Quantum chemical calculations have been performed to understand the electronic structures and geometries of thieno[2,3-d]pyrimidin-4-one derivatives. These studies have shown that substituent effects in the pyrimidine cycle can significantly influence the behavior of these compounds . The crystal structure of a related compound, 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, has been determined by X-ray diffraction, revealing an almost coplanar thienopyridine ring system .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidin-4-one derivatives includes ipso-substitution reactions, where a methyl group can be replaced by a nitro group under the action of a nitrating mixture . The reactivity of the carbonyl and carboxylic groups in these systems has also been investigated, with the Beckmann rearrangement being one of the notable transformations . Additionally, the reaction of 3-amino-thieno[2,3-d]pyrimidin-2-carbonitrile with oxalic acid derivatives has been explored, leading to the formation of tetracyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. Quantum chemical calculations suggest that tautomeric interconversions are energetically favorable for these compounds, and their behavior in different solvents has been analyzed . The antianaphylactic activity of some synthesized thieno[2,3-d]pyrimidines indicates potential biological relevance . The molecular conformations of these compounds in solution and crystal form have been studied using NMR spectral and X-ray data .

Scientific Research Applications

Synthesis and Chemical Properties

- A method for synthesizing heterocycles containing thieno[2,3-d]pyrimidine and coumarin moieties was developed, demonstrating the versatility of thieno[2,3-d]pyrimidine compounds in organic synthesis (Vasylyev et al., 1999).

- Novel synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-one derivatives show the adaptability of these compounds in creating varied chemical structures (El-Ahl, 2000).

Pharmacological Properties

- Certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, such as 2-methylthio variants, have been investigated for their analgesic, anti-inflammatory, and antibacterial activities, highlighting the pharmacological potential of these compounds (Alagarsamy et al., 2006).

- New thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines (Hafez & El-Gazzar, 2017).

- The antibacterial activity of novel 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives has been explored, revealing significant activity against both Gram-negative and Gram-positive bacteria (Kumari et al., 2017).

Potential Applications in Molecular Biology

- Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown potential as inhibitors of human protein kinase CK2, a key enzyme in cell signaling, suggesting their use in molecular biology research (Golub et al., 2011).

Other Applications

- The compound's derivatives have been used in the synthesis of dyes for polyester fibers, illustrating its utility in the textile industry (Ho & Yao, 2013).

- Novel synthesis methods for thieno[2,3-d]pyrimidines from alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates indicate its potential in creating diverse chemical structures for various applications (Pokhodylo et al., 2015).

Safety And Hazards

The safety information for this compound indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-(2-methyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-7-14-12-11(13(18)15(7)5-10(16)17)8(6-20-12)9-3-2-4-19-9/h2-4,6H,5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZUVSPWUVXHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid | |

CAS RN |

790272-38-7 |

Source

|

| Record name | 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.